molecular formula C12H9BrN4S B2713033 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303996-00-1

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2713033
CAS No.: 303996-00-1
M. Wt: 321.2
InChI Key: RKKZUHZZSMNFGU-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions, such as temperature, time, and solvent, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major products are sulfoxides or sulfones.

    Substitution: The major products are substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of triazolo[1,5-a]pyrimidines possess selective inhibition properties against various kinases involved in cancer progression. For example, a related compound demonstrated significant inhibition of Janus kinase 2 (JAK2), which is crucial in the signaling pathways of several cancers, including non-small cell lung cancer and renal cell carcinoma .

Anti-inflammatory Properties

Studies have shown that triazolo derivatives exhibit anti-inflammatory effects by modulating the immune response. The compound's structure allows it to interact with inflammatory pathways effectively, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial properties of triazolo compounds have been explored extensively. Specific derivatives have shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported on a series of triazolo derivatives where 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine was evaluated for its cytotoxic effects against cancer cell lines. The compound exhibited IC50 values in the low micromolar range against multiple cancer types, indicating promising anticancer potential.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, researchers tested the compound's efficacy in reducing edema and inflammatory markers in rats. The results showed a significant reduction in paw swelling compared to control groups, supporting its use as an anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both a bromophenyl and a methylsulfanyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields.

Biological Activity

7-(4-Bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole-pyrimidine core, which is known for various pharmacological properties. The following sections detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H9BrN4S
  • Molecular Weight : 321.2 g/mol
  • CAS Number : 303996-00-1
  • Density : Approximately 1.67 g/cm³ (predicted)
  • pKa : -0.22 (predicted)

Antimicrobial Activity

Research indicates that compounds with a triazole ring often exhibit significant antimicrobial properties. In particular, derivatives of [1,2,4]triazoles have shown activity against various bacterial and fungal strains. For example:

  • Antibacterial Activity : Compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing varying degrees of inhibition compared to standard antibiotics like rifampicin .
  • Antifungal Activity : Studies have demonstrated that mercapto-substituted triazoles exhibit comparable antifungal activities against common pathogens such as Candida and Aspergillus species .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives are known to interact with various biological targets involved in cancer progression:

  • Cytotoxicity Studies : In vitro studies have shown that related compounds can induce cytotoxic effects on human cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, certain derivatives demonstrated significant cytotoxicity compared to cisplatin, a standard chemotherapy agent .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways involved in cancer cell survival .

Neurological Effects

Recent studies have highlighted the potential neuroprotective effects of triazolo-pyrimidine derivatives:

  • Anticonvulsant Activity : Some derivatives have been shown to act as positive modulators of GABA receptors, which are crucial in controlling neuronal excitability. This suggests a potential application in treating seizure disorders .

Case Studies and Research Findings

StudyFocusFindings
Selleri et al., 2005Peripheral benzodiazepine receptor ligandsIdentified triazole derivatives as selective ligands with potential therapeutic applications .
Almansa et al., 2001COX-2 inhibitorsDemonstrated that certain triazole compounds inhibit COX-2 activity, suggesting anti-inflammatory properties .
Bassoude et al., 2013Anticancer activityReported significant cytotoxicity against MCF-7 cells for specific triazole derivatives .

Properties

IUPAC Name

7-(4-bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4S/c1-18-12-15-11-14-7-6-10(17(11)16-12)8-2-4-9(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKZUHZZSMNFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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